5-Chloro-2,4-dihydroxybenzaldehyde

Catalog No.
S1550166
CAS No.
131088-02-3
M.F
C7H5ClO3
M. Wt
172.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2,4-dihydroxybenzaldehyde

CAS Number

131088-02-3

Product Name

5-Chloro-2,4-dihydroxybenzaldehyde

IUPAC Name

5-chloro-2,4-dihydroxybenzaldehyde

Molecular Formula

C7H5ClO3

Molecular Weight

172.56 g/mol

InChI

InChI=1S/C7H5ClO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H

InChI Key

IPOSHVWRFQTHGK-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)O)O)C=O

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)O)C=O

Organic Synthesis:

-Chloro-2,4-dihydroxybenzaldehyde serves as a valuable starting material for the synthesis of various complex organic molecules. Its reactive aldehyde group and the presence of hydroxyl groups allow for diverse chemical transformations, including:

  • Condensation reactions: These reactions involve the formation of new carbon-carbon bonds between 5-chloro-2,4-dihydroxybenzaldehyde and other molecules containing a nucleophilic functional group, such as amines, alcohols, or thiols. This can lead to the formation of various heterocyclic compounds, which are essential building blocks in pharmaceuticals and other functional materials [PubChem, ""].
  • Oxidation reactions: The aldehyde group in 5-chloro-2,4-dihydroxybenzaldehyde can be oxidized to carboxylic acids using various oxidizing agents. These carboxylic acids can further serve as precursors for the synthesis of esters, amides, and other derivatives [PubChem, ""].

Medicinal Chemistry:

Research suggests that 5-chloro-2,4-dihydroxybenzaldehyde exhibits potential biological activities, making it an interesting candidate for further investigation in medicinal chemistry. Studies have reported:

  • Antioxidant properties: The presence of hydroxyl groups in 5-chloro-2,4-dihydroxybenzaldehyde suggests potential free radical scavenging activity, which could be beneficial for various health conditions associated with oxidative stress [BLD Pharm, ""].
  • Antimicrobial activity: Studies have shown that 5-chloro-2,4-dihydroxybenzaldehyde exhibits some degree of antimicrobial activity against certain bacterial and fungal strains [BLD Pharm, ""].

5-Chloro-2,4-dihydroxybenzaldehyde is an organic compound with the molecular formula C₇H₅ClO₃ and a molecular weight of 172.57 g/mol. It features a benzaldehyde group with two hydroxyl groups located at the 2 and 4 positions, along with a chlorine atom at the 5 position. This compound is characterized by its aromatic structure, which contributes to its reactivity and potential applications in various fields, including organic synthesis and catalysis.

There is currently no scientific research available on the specific mechanism of action of 5-chloro-2,4-dihydroxybenzaldehyde.

Due to the lack of specific research on 5-chloro-2,4-dihydroxybenzaldehyde, it is advisable to handle it with caution following general laboratory safety practices. As a precaution, it can be assumed to have:

  • Toxicity: Limited data available, but aldehydes can be irritating to skin and eyes. Chlorine substitution might enhance these effects [].
  • Flammability: Likely combustible as most organic compounds are.
  • Reactivity: Can potentially react with strong acids or bases.

  • Oxidation Reactions: It can be oxidized to form various derivatives, such as quinones or carboxylic acids, depending on the reaction conditions.
  • Condensation Reactions: This compound can undergo condensation reactions to form more complex structures, particularly in the presence of amines or other nucleophiles.
  • Biginelli Reaction: It has been noted for its involvement in the Biginelli reaction, where it can act as a precursor for synthesizing dihydropyrimidinones .

Research indicates that 5-Chloro-2,4-dihydroxybenzaldehyde exhibits biological activities such as:

  • Antimicrobial Properties: Preliminary studies suggest it may possess antimicrobial effects against certain bacterial strains.
  • Antioxidant Activity: The compound's hydroxyl groups contribute to its potential antioxidant properties, which may help in scavenging free radicals.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, although further studies are required to elucidate these mechanisms .

Several methods exist for synthesizing 5-Chloro-2,4-dihydroxybenzaldehyde:

  • Direct Chlorination: Starting from 2,4-dihydroxybenzaldehyde, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions.
  • Formylation of Phenols: The compound can be synthesized through the formylation of phenolic compounds using dichlorocarbene generated from chloroform .
  • Multicomponent Reactions: It can also be produced through multicomponent reactions involving aldehydes and phenolic compounds under acidic or basic conditions .

5-Chloro-2,4-dihydroxybenzaldehyde has various applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Catalysis: The compound is utilized in catalytic processes for oxidation reactions, particularly in the selective oxidation of alcohols .
  • Dyes and Pigments: Its unique structure allows it to be used in dye formulations and pigment production.

Interaction studies of 5-Chloro-2,4-dihydroxybenzaldehyde have revealed its potential as a ligand in coordination chemistry. It forms complexes with transition metals, enhancing catalytic activity in oxidation reactions. Additionally, it has been studied for its interactions with biological macromolecules, which may influence its biological activity and therapeutic potential .

Several compounds share structural similarities with 5-Chloro-2,4-dihydroxybenzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2,4-DihydroxybenzaldehydeNo chlorine substituentMore reactive due to lack of electron-withdrawing group
3-Chloro-2-hydroxybenzaldehydeChlorine at the 3 positionDifferent reactivity pattern due to substitution position
5-Bromo-2,4-dihydroxybenzaldehydeBromine instead of chlorineMay exhibit different biological activities due to bromine's larger size

XLogP3

1.9

Dates

Modify: 2023-08-15

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